- Preparation of arylquinoline derivatives as dual FABP inhibitors, World Intellectual Property Organization, , ,

Cas no 95882-33-0 (3-Cyclopentyl-3-oxopropanenitrile)

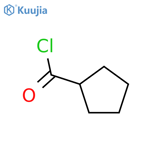

95882-33-0 structure

Nome del prodotto:3-Cyclopentyl-3-oxopropanenitrile

Numero CAS:95882-33-0

MF:C8H11NO

MW:137.179042100906

MDL:MFCD04114391

CID:803446

PubChem ID:13592118

3-Cyclopentyl-3-oxopropanenitrile Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-Cyclopentyl-3-oxopropanenitrile

- 3-Cyclopentyl-3-oxo-propionitrile

- Cyclopentanepropanenitrile,b-oxo-

- 3-Cyclopentyl-3-oxopropionitrile

- β-Oxocyclopentanepropanenitrile (ACI)

- 95882-33-0

- DB-080356

- AKOS009236565

- FOCJXECLIBAZSA-UHFFFAOYSA-N

- PB32362

- CHEMBL4593178

- SY042272

- EN300-129015

- WS-01519

- MFCD04114391

- SCHEMBL573499

- CS-0053864

- DTXSID50544560

- 3-cyclopentyl-3-oxo-propanenitrile

-

- MDL: MFCD04114391

- Inchi: 1S/C8H11NO/c9-6-5-8(10)7-3-1-2-4-7/h7H,1-5H2

- Chiave InChI: FOCJXECLIBAZSA-UHFFFAOYSA-N

- Sorrisi: N#CCC(C1CCCC1)=O

Proprietà calcolate

- Massa esatta: 137.08400

- Massa monoisotopica: 137.084063974g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 10

- Conta legami ruotabili: 2

- Complessità: 171

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.4

- Superficie polare topologica: 40.9Ų

Proprietà sperimentali

- Densità: 1.056±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di ebollizione: 229.5±13.0 ºC (760 Torr),

- Punto di infiammabilità: 92.6±19.8 ºC,

- Solubilità: Leggermente solubile (4,4 g/l) (25°C),

- PSA: 40.86000

- LogP: 1.65938

3-Cyclopentyl-3-oxopropanenitrile Informazioni sulla sicurezza

3-Cyclopentyl-3-oxopropanenitrile Dati doganali

- CODICE SA:2926909090

- Dati doganali:

Codice doganale cinese:

2926909090Panoramica:

2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

3-Cyclopentyl-3-oxopropanenitrile Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124504-250mg |

3-Cyclopentyl-3-oxopropanenitrile |

95882-33-0 | 98% | 250mg |

¥114.00 | 2024-04-23 | |

| eNovation Chemicals LLC | Y0989774-5g |

3-Cyclopentyl-3-oxopropanenitrile |

95882-33-0 | 95% | 5g |

$850 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1128563-500mg |

3-Cyclopentyl-3-oxo-propionitrile |

95882-33-0 | 95% | 500mg |

$185 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03196-25G |

3-cyclopentyl-3-oxopropanenitrile |

95882-33-0 | 97% | 25g |

¥ 5,808.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1128563-5g |

3-Cyclopentyl-3-oxo-propionitrile |

95882-33-0 | 95% | 5g |

$890 | 2024-07-28 | |

| Chemenu | CM109223-1000g |

3-cyclopentyl-3-oxopropanenitrile |

95882-33-0 | 95+% | 1000g |

$4480 | 2021-08-06 | |

| eNovation Chemicals LLC | D495414-10G |

3-cyclopentyl-3-oxopropanenitrile |

95882-33-0 | 97% | 10g |

$335 | 2024-05-23 | |

| eNovation Chemicals LLC | D495414-1G |

3-cyclopentyl-3-oxopropanenitrile |

95882-33-0 | 97% | 1g |

$115 | 2023-05-13 | |

| eNovation Chemicals LLC | Y0989774-10g |

3-Cyclopentyl-3-oxopropanenitrile |

95882-33-0 | 95% | 10g |

$1500 | 2024-08-02 | |

| TRC | C993163-25mg |

3-Cyclopentyl-3-oxopropanenitrile |

95882-33-0 | 25mg |

$ 50.00 | 2022-06-06 |

3-Cyclopentyl-3-oxopropanenitrile Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 70 °C; overnight, 70 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 -78 °C; 1 h, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 -78 °C; 1 h, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Preparation of pyrazoloquinazolinone and pyrroloquinazolinone derivatives as mGluR2 allosteric modulators useful for treatment of neurological, psychiatric, and other disorders, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; reflux; 50 min, reflux; overnight, reflux; reflux → rt

Riferimento

- Preparation of quinazoline derivatives as RAF kinase modulators for treating cancers, inflammations and immune diseases, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 65 °C; 16 h, 65 °C

1.2 Reagents: Water ; cooled

1.3 pH 4 - 5

1.2 Reagents: Water ; cooled

1.3 pH 4 - 5

Riferimento

- Preparation of substituted pyrimidines as modulators of MYC family proto-oncogene protein, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; overnight, reflux

1.2 Solvents: Water ; pH 8

1.2 Solvents: Water ; pH 8

Riferimento

- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ; 30 min, rt

1.2 30 min, rt; 16 h, 105 °C; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 30 min, rt; 16 h, 105 °C; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Preparation of 7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine derivatives which are useful in the treatment, amelioration or prevention of a viral disease, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ; 30 min, rt

1.2 30 min, rt; 16 h, 105 °C

1.2 30 min, rt; 16 h, 105 °C

Riferimento

- Preparation of oxothiazolopyridine carbonic acid derivatives for use as antiviral agents, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -14.6 °C; 50 min, -14.6 °C; < -3 °C; 10 min, -10 °C; -10 °C → 20 °C; 1 h, 20 °C; overnight, 24 °C; 24 °C → 3 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; < 27 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; < 27 °C

Riferimento

- Process for preparing enantiomerically enriched JAK inhibitors, United States, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt → 75 °C; 15 h, 70 °C

Riferimento

- Preparation of Ruxolitinib intermediate, China, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; overnight, reflux

1.2 Reagents: Hydrogen ion Solvents: Water ; pH 8

1.2 Reagents: Hydrogen ion Solvents: Water ; pH 8

Riferimento

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

3-Cyclopentyl-3-oxopropanenitrile Raw materials

3-Cyclopentyl-3-oxopropanenitrile Preparation Products

3-Cyclopentyl-3-oxopropanenitrile Letteratura correlata

-

Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968

95882-33-0 (3-Cyclopentyl-3-oxopropanenitrile) Prodotti correlati

- 118431-88-2(3-cyclopropyl-3-oxo-propanenitrile)

- 2941-29-9(2-oxocyclopentane-1-carbonitrile)

- 10413-01-1(Hexanenitrile,4-methyl-5-oxo-)

- 62940-04-9(Cyclododecanepropanenitrile, 2-oxo-)

- 29509-06-6(4-Methyl-3-oxopentanenitrile)

- 62455-70-3(b-oxo-Cyclohexanepropanenitrile)

- 7391-45-9(2-Oxocycloheptanecarbonitrile)

- 4594-77-8(3-(2-Oxocyclopentyl)propanenitrile)

- 1956324-51-8(2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride)

- 1797187-28-0(N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:95882-33-0)3-Cyclopentyl-3-oxopropanenitrile

Purezza:99%/99%/99%

Quantità:25.0g/50.0g/100.0g

Prezzo ($):301.0/501.0/852.0